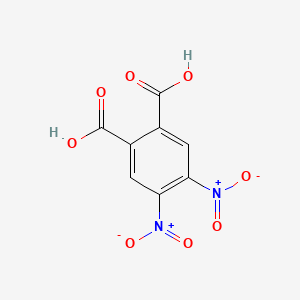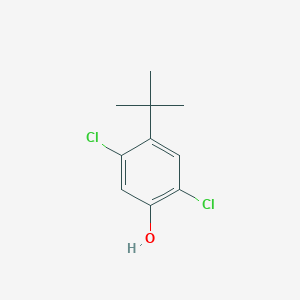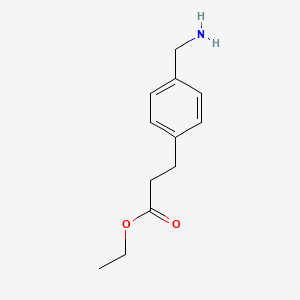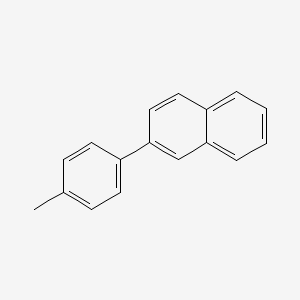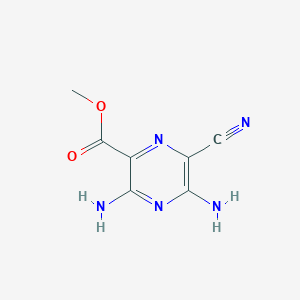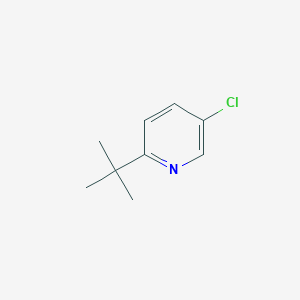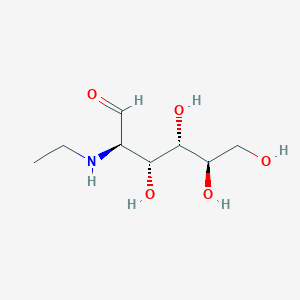![molecular formula C7H11ClN2O B1628897 [Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride CAS No. 864759-48-8](/img/structure/B1628897.png)
[Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride typically involves the reaction of methylamine with 2-oxocyclobutanecarbonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
[Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
[Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
- 2-[Methyl-(2-oxocyclobutyl)amino]acetonitrile
- [Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
特性
CAS番号 |
864759-48-8 |
|---|---|
分子式 |
C7H11ClN2O |
分子量 |
174.63 g/mol |
IUPAC名 |
2-[methyl-(2-oxocyclobutyl)amino]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-9(5-4-8)6-2-3-7(6)10;/h6H,2-3,5H2,1H3;1H |
InChIキー |
YOABHFIUTKWMHC-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1CCC1=O.Cl |
正規SMILES |
CN(CC#N)C1CCC1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


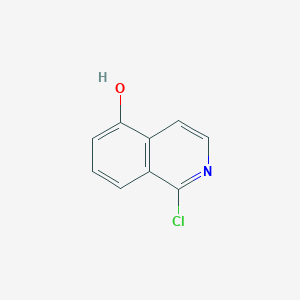
![7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1628816.png)
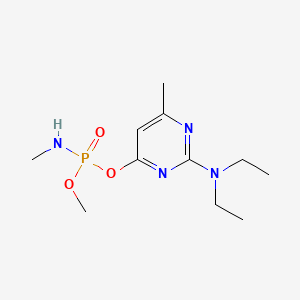
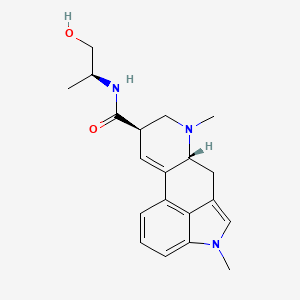
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1628822.png)

